4-Cyanobiphenyl

Catalog No.
S1532154
CAS No.
2920-38-9
M.F
C13H9N
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanobiphenyl

CAS Number

2920-38-9

Product Name

4-Cyanobiphenyl

IUPAC Name

4-phenylbenzonitrile

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C13H9N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H

InChI Key

BPMBNLJJRKCCRT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Synonyms

4-Diphenyl carbonitrile

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Liquid Crystals and Display Technology

4-Cyanobiphenyl, particularly its derivative 4'-pentyl-4-cyanobiphenyl (also known as 5CB), played a crucial role in the development of liquid crystal displays (LCDs). In the 1970s, the discovery of 5CB's nematogenic properties and its responsiveness to electric fields paved the way for the creation of dynamic and efficient LCDs. 5CB's ability to change its orientation under an electric field allows for the manipulation of light, forming the basis for the visual displays in modern electronic devices like TVs, computer monitors, and smartphones.

Studying Molecular Dynamics and Phase Transitions

4-Cyanobiphenyl serves as a model compound in research on molecular dynamics and phase transitions. Its well-defined structure and sensitivity to external stimuli, such as temperature and electric fields, enable scientists to study the behavior of molecules and the transitions between different phases of matter. This research has applications in various fields, including materials science, drug discovery, and understanding biological processes.

Sensor Technology

The unique properties of 4-cyanobiphenyl are being explored for the development of sensors. Its ability to change its optical properties in response to various stimuli, such as temperature, pressure, and chemical exposure, is being investigated for applications in areas like environmental monitoring, medical diagnostics, and security systems.

4-Cyanobiphenyl is an organic compound characterized by the molecular formula C₁₃H₉N. It consists of a biphenyl structure with a cyano group (-C≡N) attached to one of the phenyl rings. This compound appears as a light yellow solid and has a melting point ranging from 85 to 87 °C. Its molecular weight is approximately 179.22 g/mol . 4-Cyanobiphenyl is notable for its role in various

4-Cyanobiphenyl itself doesn't possess a specific biological mechanism of action. However, its significance lies in its role as a liquid crystal. In the liquid crystal phase, the elongated molecules self-assemble in specific orientations, influencing the optical properties of the material. This property allows for light manipulation in LCD technologies [].

  • Skin and eye irritation: Aromatic nitriles can irritate the skin and eyes upon contact [].
  • Acute toxicity: Depending on the route of exposure, ingestion or inhalation of nitriles can be harmful [].
, primarily due to its functional groups. Key reactions include:

  • Friedel-Crafts Acylation: This reaction can be employed to introduce acyl groups onto the biphenyl framework, modifying its properties for specific applications .
  • Nucleophilic Addition: The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Reduction Reactions: The cyano group can be reduced to primary amines or aldehydes, expanding the utility of 4-cyanobiphenyl in synthetic chemistry .

Research indicates that 4-cyanobiphenyl exhibits biological activity, particularly in toxicological studies. It has been classified under categories indicating potential acute toxicity upon ingestion or dermal exposure. Specifically, it may cause skin irritation and serious eye irritation, and it is harmful if inhaled or ingested . Studies also suggest that compounds with similar structures may exhibit varying degrees of biological activity, making 4-cyanobiphenyl a subject of interest in pharmacological research.

The synthesis of 4-cyanobiphenyl can be achieved through several methods:

  • Friedel-Crafts Reaction: A common method involves the reaction of biphenyl with N-methylamino formyl chloride in the presence of a Lewis acid catalyst, yielding N-methyl-4-biphenyl formamide, which is subsequently dehydrated to form 4-cyanobiphenyl .
  • Direct Cyanide Process: This method utilizes biphenyl and a cyanide source under Friedel-Crafts conditions to produce 4-cyanobiphenyl directly .
  • Alternative Synthesis Routes: Various other synthetic routes have been documented, providing flexibility in production based on available reagents and desired purity levels .

4-Cyanobiphenyl has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in the production of liquid crystals, which are essential for display technologies.
  • Fluorescent Probes: Recent studies have explored its use as a fluorescent probe in coordination chemistry, particularly for detecting metal ions like cadmium .

Interaction studies involving 4-cyanobiphenyl focus on its reactivity with various chemical species. For instance:

  • Coordination with Metal Ions: Research has shown that 4-cyanobiphenyl-based probes can enhance fluorescence through interactions with metal ions, suggesting potential applications in environmental monitoring and sensing technologies .
  • Reactivity with Strong Oxidizers: The compound is incompatible with strong oxidizing agents, which can lead to hazardous reactions if not handled properly .

Several compounds share structural similarities with 4-cyanobiphenyl. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Hexyl-4'-cyanobiphenylAlkyl chain substitution on biphenylEnhanced solubility in organic solvents
4-Pentyl-4'-cyanobiphenylLonger alkyl chainImproved liquid crystal properties
BiphenylNo cyano groupLacks the reactivity associated with cyano
4-BromobiphenylBromine substitutionDifferent reactivity profile

These compounds are compared based on their structural features and unique properties that differentiate them from 4-cyanobiphenyl. The presence of the cyano group imparts distinctive reactivity and applications that are not found in other similar compounds.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 129 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (34.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (34.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (65.89%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2920-38-9

Wikipedia

4-Cyanobiphenyl

General Manufacturing Information

[1,1'-Biphenyl]-4-carbonitrile: ACTIVE

Dates

Modify: 2023-08-15
Sun et al. An efficient organocatalytic method for constructing biaryls through aromatic C-H activation. Nature Chemistry, doi: 10.1038/nchem.862, published online 3 October 2010 http://www.nature.com/nchem

Explore Compound Types